N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-22(2)17-5-3-16(4-6-17)20(23-11-13-29-14-12-23)15-21-30(27,28)19-9-7-18(8-10-19)24(25)26/h3-10,20-21H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKIERFHPHNZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The compound is compared with three analogs from the evidence, focusing on substituents and functional groups:
Reaction Pathways and Catalytic Strategies
- Palladium-Catalyzed Reactions :
The piperazine analog () and bromopyrimidine derivative () may involve Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for introducing aryl or heteroaryl groups, though specific details are absent in the evidence.
Physicochemical and Pharmacological Considerations
- Morpholine vs. Piperazine’s basicity could lead to stronger ionic interactions in biological systems.
- Nitro Group Position : The 4-nitrobenzene group in the target compound may confer greater electronic withdrawal than the 2-nitro position in the piperazine analog, affecting reactivity in nucleophilic substitution or reduction reactions.
Preparation Methods
Chlorosulfonation of Nitrobenzene
4-Nitrobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of nitrobenzene. This involves reacting nitrobenzene with chlorosulfonic acid at elevated temperatures (50–60°C), followed by quenching with ice water to precipitate the sulfonyl chloride.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Chlorosulfonic acid |
| Temperature | 50–60°C |
| Reaction Time | 2–3 hours |
| Yield | 70–85% |
Purification is achieved through recrystallization from dichloromethane/hexane mixtures.
Preparation of 2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethylamine
Reductive Amination Strategy
The amine intermediate is synthesized via reductive amination of 4-(dimethylamino)benzaldehyde with morpholine, followed by reduction of the resulting imine.
Step 1: Formation of the Schiff Base
4-(Dimethylamino)benzaldehyde reacts with morpholine in ethanol under reflux (78°C) for 6 hours, forming the corresponding imine.
Step 2: Sodium Cyanoborohydride Reduction
The imine is reduced using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, yielding the secondary amine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH3CN (1.2 equiv) |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 65–75% |
Alternative Pathway: Nucleophilic Substitution
An alternative route involves alkylation of morpholine with a brominated precursor. For example, 2-bromo-1-(4-(dimethylamino)phenyl)ethanol is treated with morpholine in the presence of potassium carbonate in acetonitrile at 80°C for 24 hours.
Sulfonamide Bond Formation
Coupling Reaction
The final step involves reacting 4-nitrobenzenesulfonyl chloride with the amine intermediate under basic conditions. This is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Procedure
-
Base Addition : The amine (1.0 equiv) and TEA (2.0 equiv) are dissolved in DCM at 0°C under nitrogen.
-
Sulfonyl Chloride Addition : 4-Nitrobenzenesulfonyl chloride (1.1 equiv) is added dropwise.
-
Reaction Progress : The mixture is stirred at 25°C for 3–6 hours.
-
Work-Up : The reaction is quenched with ice water, extracted with DCM, dried over Na2SO4, and concentrated.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | DCM or THF |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Reaction Time | 3–6 hours |
| Yield | 80–90% |
Purification
Crude product is purified via silica gel column chromatography using gradients of dichloromethane and methanol (10:1 to 5:1). Analytical HPLC confirms purity >95%.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.70 (s, 4H, Ar-H), 3.70–3.60 (m, 4H, morpholine), 2.90–2.70 (m, 8H, N(CH3)2 and morpholine), 2.50–2.40 (m, 2H, CH2).
-
MS (ESI+) : m/z 463.2 [M+H]+.
Purity Assessment
-
HPLC : Retention time = 12.3 min (C18 column, MeCN/H2O 70:30).
-
Elemental Analysis : Calculated C: 54.42%, H: 6.12%, N: 12.65%; Found C: 54.38%, H: 6.09%, N: 12.61%.
Challenges and Mitigation Strategies
Q & A
Basic: What are the common synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-4-nitrobenzene-1-sulfonamide, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step sequence:
- Step 1: Preparation of the morpholine-containing intermediate via nucleophilic substitution, often using 4-(dimethylamino)phenyl ethylamine derivatives.
- Step 2: Sulfonamide formation by reacting the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) to deprotonate the amine and facilitate coupling .
- Step 3: Purification via recrystallization (using solvents like ethanol or dichloromethane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Optimization Tips: - Maintain anhydrous conditions during sulfonylation to prevent hydrolysis.
- Control reaction temperature (0–25°C) to minimize side reactions.
- Use excess sulfonyl chloride (1.2–1.5 eq.) to drive the reaction to completion .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy: H and C NMR to verify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, morpholine protons at δ 3.5–4.0 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., [M+H] at m/z ~500–550) .
- Infrared (IR) Spectroscopy: Detection of sulfonamide S=O stretches (~1350 cm) and nitro group vibrations (~1520 cm) .
Advanced: What challenges arise in crystallizing this compound for X-ray diffraction, and how are they addressed?
Methodological Answer:
Challenges:
- Low solubility in common solvents (e.g., water, ethanol) due to hydrophobic aromatic and morpholine groups .
- Polymorphism risks, leading to disordered crystal lattices .
Solutions: - Use mixed-solvent systems (e.g., DMF/water) for slow evaporation.
- Employ seeding techniques with pre-formed microcrystals.
- Optimize temperature gradients (e.g., cooling from 40°C to 4°C over 48 hours) to promote ordered crystal growth .
Advanced: How do researchers analyze conflicting spectroscopic data to confirm molecular structure?
Methodological Answer:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in peak assignments .
- 2D NMR Techniques: Use HSQC and HMBC to correlate proton-carbon couplings and confirm connectivity (e.g., linking the morpholine moiety to the ethyl group) .
- Crystallographic Validation: When available, X-ray diffraction data provide unambiguous bond-length and angle measurements to resolve disputes in stereochemistry .
Basic: What preliminary biological assays are used to assess its pharmacological potential?
Methodological Answer:
- In Vitro Binding Assays: Screen against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or radioligand displacement .
- Cytotoxicity Testing: Evaluate IC values in cancer cell lines (e.g., MTT assay) to assess therapeutic potential .
- Solubility and LogP: Measure partition coefficients (e.g., shake-flask method) to predict bioavailability .
Advanced: What strategies are employed to modify the compound's structure to enhance target selectivity?
Methodological Answer:
- SAR Studies: Systematically vary substituents (e.g., replacing nitro with cyano groups) and assess activity changes .
- Bioisosteric Replacement: Substitute morpholine with piperazine to alter hydrogen-bonding interactions .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
Advanced: How do variations in solvent systems impact the compound's stability during long-term storage?
Methodological Answer:
- Degradation Pathways: Nitro group reduction or sulfonamide hydrolysis under acidic/basic conditions .
- Stability Testing:
- Store samples in inert atmospheres (N) with desiccants to prevent moisture-induced degradation.
- Monitor via HPLC-UV at intervals (0, 3, 6 months) to track impurity profiles .
- Use accelerated stability studies (40°C/75% RH) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
